REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][C:5]([CH3:6])([CH:7]=[CH2:8])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:13])[CH3:14].[Ca+2:17].[Cl:15][O-:16].[Cl:18][O-:19].[Cl:24][CH2:25][Cl:26].[O:21]=[C:22]=[O:23].[OH2:20]>>[C:1]([CH3:2])(=[O:3])[O:4][C:5]([CH3:6])([CH:7]=[CH2:8])[CH2:9][CH2:10][CH:11]([C:12](=[CH2:13])[CH3:14])[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(C)(CCC=C(C)C)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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C=CC(C)(CCC(Cl)C(=C)C)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |